

Performance comparison of different C18 columns for vilazodone analysis

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Compound of Interest

Compound Name: Vilazodone carboxylic acid

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A Comparative Guide to C18 Columns for Vilazodone Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various C18 reversed-phase high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) columns for the analysis of vilazodone. The selection of an appropriate analytical column is critical for achieving accurate, robust, and efficient quantification of vilazodone in bulk drug, pharmaceutical formulations, and biological matrices. This document summarizes key performance data from published literature and offers detailed experimental protocols to assist in method development and selection.

Performance Comparison of C18 Columns

The following table summarizes the performance of different C18 columns used for vilazodone analysis based on published data. It is important to note that these results were obtained under varying chromatographic conditions as detailed in the respective experimental protocols. A direct comparison of retention times may not be indicative of column performance without considering the specific mobile phase, flow rate, and instrumentation used.

Column Name	Dimensions (mm)	Particle Size (µm)	Mobile Phase	Flow Rate (mL/min)	Retention Time (min)	Key Observations	Reference
Qualisil BDS C18	250 x 4.6	5	Methanol	1.0	3.5	Symmetrical peak shape.	[1]
Phenomenex Luna C18	150 x 4.6	3	Na2HPO4 (0.02M, pH 5):ACN (67:33 v/v)	1.0	3.17 ± 0.09	Provided the best separation among tested columns with different lengths and particle sizes.	[2]
Agilent Zorbax SB C18	150 x 4.6	5	Methanol :0.05 M KH2PO4 (55:45 v/v)	1.0	~2.5	Achieved separation of vilazodone and its impurities in less than five minutes.	[3]
Acquity UPLC BEH Shield RP C18	150 x 2.1	1.7	Methanol :0.2% Formic Acid (90:10 v/v)	0.3	Not specified	UPLC method with a short run time of 1.5 min.	[4][5]

Acquity UPLC BEH C18	100 x 3	1.7	Buffer (0.1% OPA):Ac etonitrile (40:60 v/v)	0.3	3.08	UPLC method with good analyte recovery (99- 100%).	[6]
Kinetex EVO C18	150 x 4.6	5	Not specified	1.0	Not specified	Symmetri cal peaks were obtained.	[7]
Phenome nex Luna C18	250 x 4.6	5	Phosphat e Buffer:Ac etonitrile (30:70, pH 7.6)	1.0	Not specified	Method validated over a concentr ation range of 6-16 µg/mL.	[8]
Enable C18G	250 x 4.6	5	Methanol :Phospha te buffer pH 7.0 (85:15 v/v)	1.2	Not specified	A Quality by Design (QbD) approach was used to optimize the method.	[9]
Xterra C8	150 x 4.6	3.5	Methanol :10mM KH2PO4 (20:80, pH 3.5)	Not specified	2.5 ± 0.5	A C8 column was used in this study, demonstr	[10]

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e to C18.

Experimental Protocols

The following are detailed experimental methodologies for vilazodone analysis as cited in the performance comparison table.

Method 1: Qualisil BDS C18[1]

- Mobile Phase: Methanol
- Column: Qualisil BDS C18 (250 x 4.6 mm, 5 μ m)
- Flow Rate: 1.0 mL/min
- Detection: UV at 242 nm
- Column Temperature: 30°C
- Injection Volume: 20 μ L

Method 2: Phenomenex Luna C18[2]

- Mobile Phase: 0.02M Sodium Phosphate Dibasic (pH 5) and Acetonitrile (67:33 v/v)
- Column: Phenomenex Luna C18 (150 x 4.6 mm, 3 μ m)
- Flow Rate: 1.0 mL/min
- Column Temperature: 40°C
- Injection Volume: 50 μ L
- Detection: Fluorescence (Excitation: 353 nm, Emission: 486 nm)

Method 3: Agilent Zorbax SB C18[3]

- Mobile Phase: Methanol and 0.05 M Monopotassium Phosphate (55:45 v/v), pH adjusted to 3.0 with orthophosphoric acid
- Column: Agilent Zorbax SB C18 (150 x 4.6 mm, 5 μ m)
- Flow Rate: 1.0 mL/min
- Detection: UV at 235 nm
- Column Temperature: Ambient

Method 4: Acquity UPLC BEH Shield RP C18^[4]^[5]

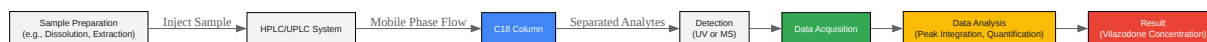
- Mobile Phase: Methanol and 0.2% Formic Acid in water (90:10 v/v)
- Column: Acquity UPLC BEH Shield RP C18 (150 x 2.1 mm, 1.7 μ m)
- Flow Rate: 0.3 mL/min
- Detection: Mass Spectrometry (MS)

Method 5: Acquity UPLC BEH C18^[6]

- Mobile Phase: 0.1% Orthophosphoric acid and Acetonitrile (40:60 v/v)
- Column: Acquity UPLC BEH C18 (100 x 3 mm, 1.7 μ m)
- Flow Rate: 0.3 mL/min
- Detection: UV at 238 nm
- Injection Volume: 0.5 μ L

Experimental Workflow for Vilazodone Analysis

The following diagram illustrates a typical experimental workflow for the analysis of vilazodone using a C18 column.

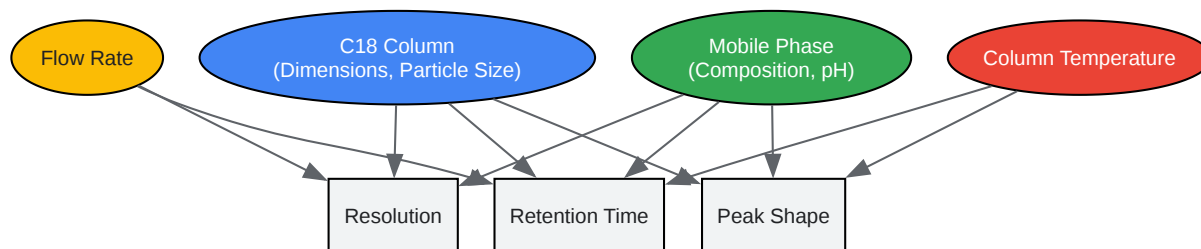


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Caption: A typical workflow for vilazodone analysis using HPLC/UPLC with a C18 column.

Logical Relationship of Method Parameters

The selection of chromatographic parameters is interconnected and crucial for achieving the desired separation. The following diagram illustrates the logical relationships between key method parameters.



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